3-(4-BROMOPHENYL)-1-PHENYL-2-PROPEN-1-ONE
3-(4-BROMOPHENYL)-1-PHENYL-2-PROPEN-1-ONE
Brand Name:
Vulcanchem
CAS No.:
1774-66-9
VCID:
VC0160694
InChI:
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
SMILES:
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Molecular Formula:
C15H11BrO
Molecular Weight:
287.15 g/mol
3-(4-BROMOPHENYL)-1-PHENYL-2-PROPEN-1-ONE
CAS No.: 1774-66-9
Main Products
VCID: VC0160694
Molecular Formula: C15H11BrO
Molecular Weight: 287.15 g/mol
CAS No. | 1774-66-9 |
---|---|
Product Name | 3-(4-BROMOPHENYL)-1-PHENYL-2-PROPEN-1-ONE |
Molecular Formula | C15H11BrO |
Molecular Weight | 287.15 g/mol |
IUPAC Name | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ |
Standard InChIKey | JFARWEWTPMAQHW-DHZHZOJOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br |
SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
PubChem Compound | 5367147 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume